N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Overview
Description
N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetamidophenyl group and a pyrrolo[2,3-c]pyridin-6-yl moiety, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
This compound acts as a potent and selective reversible COX-2 inhibitor . It inhibits human and ovine COX-2 with IC50 of 0.1 μM and 0.625 μM, respectively . It is about 400 times less potent as an inhibitor of human COX-1 and 80 times less potent as an inhibitor of ovine COX-1 . This selectivity for COX-2 means it can reduce inflammation and pain without significantly affecting the protective prostaglandins produced by COX-1 in the stomach and kidneys.
Biochemical Pathways
By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, particularly prostaglandin E2 (PGE2), in the arachidonic acid pathway . This results in a decrease in inflammation, pain, and fever.
Result of Action
The inhibition of COX-2 by this compound leads to a reduction in the production of pro-inflammatory prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects . It also shows antiangiogenic and cancer chemopreventive activity in various experimental models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multiple steps, including the formation of the pyrrolo[2,3-c]pyridin-6-yl core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrolo[2,3-c]pyridin-6-yl Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including drug development for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)acetamide: A simpler analog with a similar acetamidophenyl group.
N-(2-methylphenyl)acetamide: Another analog with a different substitution pattern on the phenyl ring.
N-(4-methoxyphenyl)acetamide: An analog with a methoxy group instead of a methyl group.
Uniqueness
N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is unique due to its complex structure, which includes both an acetamidophenyl group and a pyrrolo[2,3-c]pyridin-6-yl moiety
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-17-5-3-4-6-20(17)15-28-13-11-19-12-14-29(25(32)24(19)28)16-23(31)27-22-9-7-21(8-10-22)26-18(2)30/h3-14H,15-16H2,1-2H3,(H,26,30)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLOWBUAARSNNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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